molecular formula C12H7F3N2O2 B8596845 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxaldehyde

Cat. No. B8596845
M. Wt: 268.19 g/mol
InChI Key: VOGYSDJRZJJWRH-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

NaBH4 (0.22 g, 5.82 mmol) was added to a solution of aldehyde 90 (0.776 g, 2.89 mmol) in MeOH (100 mL) at 0° C. The solution was stirred at 0° C. for 1 h, then quenched with brine and partitioned between EtOAc and water. Column chromatography of the organic portion on silica gel (eluting with 1:1 EtOAc/hexanes) gave {2-[4-(trifluoromethoxy)phenyl]-5-pyrimidinyl}methanol (91) (0.657 g, 84%) as a white solid: mp 84-85° C.; 1H NMR [(CD3)2SO] δ 8.86 (s, 2H), 8.50 (d, J=8.9 Hz, 2H), 7.51 (d, J=8.9 Hz, 2H), 5.46 (t, J=5.5 Hz, 1H), 4.60 (d, J=5.5 Hz, 2H). APCI MS m/z 271 [M+H]+.
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.776 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:21])([F:20])[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:17]=[CH:16][C:15]([CH:18]=[O:19])=[CH:14][N:13]=2)=[CH:8][CH:7]=1>CO>[F:21][C:4]([F:3])([F:20])[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:13]=[CH:14][C:15]([CH2:18][OH:19])=[CH:16][N:17]=2)=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.776 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)C=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with brine
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=NC=C(C=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.657 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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